molecular formula C17H16Br2N2O4 B11568154 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11568154
M. Wt: 472.1 g/mol
InChI Key: KWWUEOYCSOFEBL-AWQFTUOYSA-N
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Description

N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetic acid hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve the use of a suitable base (e.g., sodium hydroxide) and the nucleophile in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
  • N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-23-13-4-6-16(14(19)8-13)25-10-17(22)21-20-9-11-7-12(18)3-5-15(11)24-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

KWWUEOYCSOFEBL-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)Br

Origin of Product

United States

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